{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane
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Overview
Description
{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane is a chemical compound with a unique structure that includes a silane group bonded to an ethenesulfinyl-ethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane typically involves the reaction of diethylmethylchlorosilane with 2-(ethenesulfinyl)ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions may require a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
While specific biological applications are less common, the compound’s derivatives may be explored for their potential biological activity, including as intermediates in the synthesis of biologically active molecules.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives could be investigated for their potential as therapeutic agents or as part of drug delivery systems.
Industry
In industry, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials, making them more durable and efficient.
Mechanism of Action
The mechanism of action of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane involves its interaction with various molecular targets. The ethenesulfinyl group can participate in redox reactions, while the silane moiety can form strong bonds with other silicon-containing compounds. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Silane, [[2-(ethenylsulfinyl)ethoxy]methyl]diethylmethyl-: This compound has a similar structure but with slight variations in the functional groups.
Diethylmethylchlorosilane: A precursor in the synthesis of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane.
2-(Ethenesulfinyl)ethanol: Another precursor used in the synthesis process.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical transformations and properties.
Properties
CAS No. |
91453-33-7 |
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Molecular Formula |
C10H22O2SSi |
Molecular Weight |
234.43 g/mol |
IUPAC Name |
2-ethenylsulfinylethoxymethyl-diethyl-methylsilane |
InChI |
InChI=1S/C10H22O2SSi/c1-5-13(11)9-8-12-10-14(4,6-2)7-3/h5H,1,6-10H2,2-4H3 |
InChI Key |
WUEACRPOJSUCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)COCCS(=O)C=C |
Origin of Product |
United States |
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